molecular formula C15H15N3O2 B244961 N-[3-(propionylamino)phenyl]nicotinamide

N-[3-(propionylamino)phenyl]nicotinamide

Cat. No.: B244961
M. Wt: 269.3 g/mol
InChI Key: HQARURAFRMDIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(Propionylamino)phenyl]nicotinamide is a nicotinamide derivative characterized by a propionylamino-substituted phenyl group attached to the nicotinamide scaffold. Nicotinamide derivatives are widely studied for their roles in enzyme inhibition, antifungal activity, and antithrombotic effects, as seen in related compounds .

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.3 g/mol

IUPAC Name

N-[3-(propanoylamino)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H15N3O2/c1-2-14(19)17-12-6-3-7-13(9-12)18-15(20)11-5-4-8-16-10-11/h3-10H,2H2,1H3,(H,17,19)(H,18,20)

InChI Key

HQARURAFRMDIOG-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with two key classes of molecules:

  • Antifungal 2-Aminonicotinamide Derivatives: These include compounds like G884 and 10b, which feature nicotinamide cores modified with aromatic or heterocyclic substituents. These derivatives inhibit fungal glycosylphosphatidylinositol (GPI) biosynthesis, a critical pathway for fungal cell wall integrity .
  • Coumarin-Based Antithrombotic Agents: The coumarin derivative 3-(5-hydroxy-2,2-dimethyl-chroman-6-yl)-N-{2-[3-(5-hydroxy-2,2-dimethyl-chroman-6-yl)-propionylamino]-ethyl}-propionamide () contains a propionylamino-ethyl group linked to a coumarin scaffold, demonstrating antithrombotic activity without bleeding side effects in preclinical models .
Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Biological Activity Reference
N-[3-(Propionylamino)phenyl]nicotinamide Nicotinamide Propionylamino-phenyl, Nicotinamide Not explicitly reported N/A
G884 (Antifungal) Nicotinamide Pentan-2-yloxy-phenyl GPI biosynthesis inhibition
Coumarin Derivative (Antithrombotic) Coumarin Propionylamino-ethyl, Chroman Antithrombotic
Table 2: Activity Profiles of Related Compounds
Compound Class Target Pathway/Protein Efficacy (In Vitro/In Vivo) Reference
2-Aminonicotinamides Fungal GPI biosynthesis MIC: 0.5–8 μg/mL (Candida spp.)
Coumarin Derivatives PAI-1 Inhibition 80% thrombosis reduction (primate models)

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